2',4',6'-Trihydroxyacetophenone monohydrate is a chemical compound with the molecular formula C₈H₈O₄·H₂O, commonly referred to as 2',4',6'-Trihydroxyacetophenone. It is a derivative of acetophenone and features three hydroxyl groups located at the 2, 4, and 6 positions of the aromatic ring. This compound is often utilized in various scientific applications due to its unique chemical properties and biological activities.
The compound has a molecular weight of approximately 186.16 g/mol and is known for its high solubility in water, making it suitable for a range of laboratory applications. Its structure includes multiple functional groups that contribute to its reactivity and interactions with other molecules .
The primary mechanism of action for THAP lies in its role as a matrix in MALDI []. During MALDI analysis, THAP interacts with the analyte molecule through hydrogen bonding and other interactions, facilitating its absorption of laser energy and subsequent ionization. This allows the analyte to be detected and analyzed by the mass spectrometer [].
THAP monohydrate finds its primary application in scientific research as a matrix for MALDI mass spectrometry [, , ]. MALDI is a soft ionization technique widely used for analyzing biomolecules like carbohydrates, peptides, and glycans. THAP monohydrate's effectiveness lies in its ability to facilitate the desorption and ionization of these molecules, allowing for their detection and characterization by the mass spectrometer [, ].
Research has shown THAP monohydrate to be particularly useful for analyzing acidic glycans and glycopeptides in negative ion mode [, ]. This makes it a valuable tool for studying the structure and function of these complex carbohydrates, which play essential roles in various biological processes [].
Here are some additional points to consider:
While MALDI analysis is the primary research application of THAP monohydrate, there's limited research suggesting its potential in other areas:
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .
Research has demonstrated that 2',4',6'-Trihydroxyacetophenone exhibits various biological activities:
Several methods have been developed for synthesizing 2',4',6'-Trihydroxyacetophenone monohydrate:
These synthetic routes allow for the production of the compound in varying purities and yields depending on the conditions employed .
2',4',6'-Trihydroxyacetophenone monohydrate has several applications across different fields:
Interaction studies involving 2',4',6'-Trihydroxyacetophenone have revealed important insights into its behavior in biological systems:
Several compounds share structural similarities with 2',4',6'-Trihydroxyacetophenone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phloroglucinol | Contains three hydroxyl groups on a benzene ring | Precursor to many phenolic compounds |
Resorcinol | Contains two hydroxyl groups on adjacent carbons | Used in resin production and as an antiseptic |
4-Hydroxyacetophenone | Contains one hydroxyl group at the para position | Exhibits different biological activities |
3-Hydroxyflavone | Contains a flavonoid structure with one hydroxyl group | Known for strong antioxidant properties |
The uniqueness of 2',4',6'-Trihydroxyacetophenone lies in its specific arrangement of hydroxyl groups and its dual role as both a synthetic intermediate and a biologically active compound. Its application as a matrix in mass spectrometry further distinguishes it from similar compounds .
Irritant